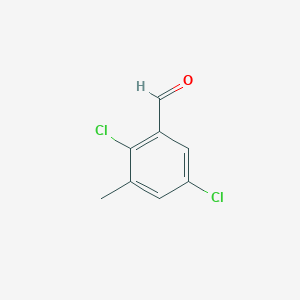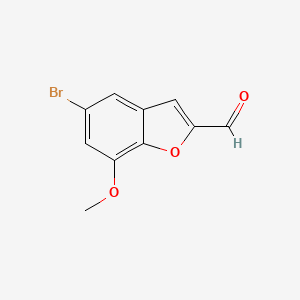
2,5-Dichloro-3-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-3-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the 2 and 5 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of reaction temperature, pressure, and the use of efficient catalysts to facilitate the chlorination process.
化学反应分析
Types of Reactions: 2,5-Dichloro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to 2,5-dichloro-3-methylbenzyl alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,5-Dichloro-3-methylbenzoic acid.
Reduction: 2,5-Dichloro-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2,5-Dichloro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents with antifungal and antibacterial properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,5-Dichloro-3-methylbenzaldehyde involves its ability to undergo electrophilic aromatic substitution reactions. The chlorine atoms and the methyl group on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The compound can act as an electrophile, forming intermediates that can further react with nucleophiles to produce various substituted products .
相似化合物的比较
- 2,4-Dichloro-3-methylbenzaldehyde
- 2,5-Dichloro-4-methylbenzaldehyde
- 2,5-Dichlorobenzaldehyde
Comparison: 2,5-Dichloro-3-methylbenzaldehyde is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different selectivity and yield in chemical reactions, making it valuable for specific synthetic applications .
属性
IUPAC Name |
2,5-dichloro-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHHQUIEAPKOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2896216.png)








![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2896232.png)


![4-tert-butyl-N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2896237.png)

